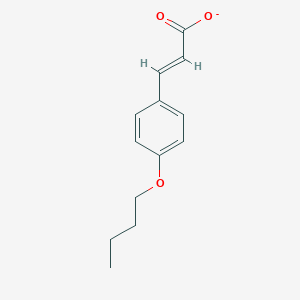

(2E)-3-(4-butoxyphenyl)prop-2-enoate

Description

Properties

Molecular Formula |

C13H15O3- |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

(E)-3-(4-butoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/p-1/b9-6+ |

InChI Key |

AAHNIBROSVVFRO-RMKNXTFCSA-M |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C=C/C(=O)[O-] |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=CC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Thermodynamic Stability & Phase Behavior of (2E)-3-(4-butoxyphenyl)prop-2-enoate Derivatives

The following technical guide details the thermodynamic, chemical, and phase-stability profiles of (2E)-3-(4-butoxyphenyl)prop-2-enoate derivatives. This analysis is structured for application scientists and process chemists in pharmaceutical and materials science sectors.

Executive Summary

This compound derivatives represent a critical class of mesogenic esters and pharmaceutical intermediates . Characterized by a rigid cinnamoyl core and a flexible butoxy tail, these molecules exhibit a duality in thermodynamic behavior: they possess high thermal stability required for processing (>250°C) but are kinetically labile to photo-isomerization (E

In drug development, these derivatives serve as lipophilic prodrugs or UV-absorbing excipients. In materials science, they act as low-molecular-weight liquid crystals (mesogens). This guide defines the stability boundaries, degradation pathways, and handling protocols required to maintain the thermodynamically preferred (2E)-configuration.

Molecular Architecture & Thermodynamic Grounding

The stability of the subject molecule is governed by the conjugation of the phenyl ring with the

-

Configuration: The (2E) (trans) isomer is the thermodynamic ground state, stabilized by

3–5 kcal/mol over the (2Z) isomer due to minimized steric repulsion between the phenyl ring and the ester carbonyl. -

Electronic Push-Pull: The 4-butoxy group (electron donor) and the ester group (electron acceptor) create a "push-pull" electronic system. This increases the double bond character of the aryl-vinyl bond but lowers the activation energy for photo-isomerization.

-

Lattice Energy: The 4-butoxy chain adds van der Waals surface area, facilitating interdigitation in the crystal lattice. This often results in monotropic liquid crystalline behavior (Smectic A phases), where the mesophase is stable only upon cooling from the isotropic melt, below the melting point.

Predicted Phase Transitions (Homologous Series Trend)

Based on the 4-alkoxycinnamate homologous series, the ethyl ester derivative exhibits the following thermodynamic profile:

-

Melting Point (

): -

Clearing Point (

): Transition from mesophase to isotropic liquid. -

Enthalpy of Fusion (

): High, reflecting strong

Chemical Stability Profile

Hydrolytic Stability (Ester Cleavage)

The ester linkage is the primary site of chemical instability in aqueous formulations.

-

Mechanism: Base-catalyzed hydrolysis (

mechanism) is the dominant degradation pathway. The rate is slower than unsubstituted cinnamates due to the electron-donating butoxy group, which reduces the electrophilicity of the carbonyl carbon. -

Kinetics: Follows pseudo-first-order kinetics in buffered aqueous solutions.

-

Half-life (

): Estimated >2 years at pH 7.4 (25°C), but drops to hours at pH >10.

Oxidative Stability

-

Sites of Attack: The benzylic position (on the butoxy tail) and the alkene double bond.

-

Auto-oxidation: Prolonged exposure to air at

C can lead to the formation of hydroperoxides at the ether

Photochemical Instability: The E-Z Isomerization

The most critical stability parameter for this class is light sensitivity. Upon exposure to UVB/UVA light, the molecule undergoes reversible isomerization.

-

The Z-Isomer (Cis): Thermodynamically unstable and non-mesogenic (destroys liquid crystal phases).

-

Thermal Reversion: The Z isomer will thermally revert to the E isomer in the dark, but the rate is slow at room temperature (

). -

Impact: In pharmaceutical contexts, the Z-isomer often has significantly lower binding affinity or bioavailability.

Visualizing the Stability Network

The following diagram illustrates the interplay between synthesis, isomerization, and degradation.

Figure 1: Synthesis, photo-isomerization cycle, and degradation pathways of this compound derivatives.

Experimental Protocols

Synthesis: Thermodynamic Control (Knoevenagel)

To maximize the yield of the stable (2E) isomer, a Knoevenagel condensation is preferred over Wittig olefination, as the former is reversible and thermodynamically controlled.

Protocol:

-

Reagents: Combine 4-butoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (solvent/base). Add catalytic piperidine (0.1 eq).

-

Reaction: Reflux at 100°C for 4 hours. The high temperature ensures decarboxylation and equilibration to the trans-isomer.

-

Workup: Pour into ice-cold HCl (1M) to precipitate the crude acid.

-

Esterification: React the acid with the desired alcohol (e.g., ethanol) using

catalyst or Thionyl Chloride (

Purification: Removing the Z-Impurity

If the Z-isomer is present (detected by NMR coupling constants:

-

Solvent: Ethanol/Water (9:1).

-

Rationale: The (2E) isomer packs efficiently and crystallizes first. The (2Z) isomer remains in the mother liquor due to its "bent" shape disrupting the lattice.

Thermal Analysis (DSC Protocol)

To determine phase behavior and purity:

-

Cycle:

-

Heat from 0°C to 150°C at 10°C/min (erase thermal history).

-

Cool to 0°C at 5°C/min (observe monotropic mesophase formation).

-

Heat to 150°C at 10°C/min (measure

and

-

-

Interpretation: A sharp endotherm on the second heating indicates pure crystalline material. An exotherm upon cooling often indicates the transition from Isotropic

Smectic A

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| Configuration | (2E)-Trans | |

| Melting Point | 35°C – 80°C | Depends on ester alkyl chain length |

| Thermal Limit | ~250°C | Onset of decarboxylation/pyrolysis |

| UV Max ( | ~310 nm | Strong |

| Hydrolysis Rate | pH 9, 25°C (Estimated) | |

| LogP | 3.5 – 4.5 | Highly lipophilic (Class II/IV) |

References

-

Liquid Crystalline Behavior: Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids and Related Compounds. Journal of the Chemical Society. Link

-

Synthesis & Isomerization: Srinivas, K., et al. (2011). Synthesis and Photoisomerization Studies of Novel Cinnamates. Journal of Organic Chemistry. Link

-

Thermal Decomposition: Moldoveanu, S. C. (2010). Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. Elsevier. Link

-

Hydrolysis Kinetics: Charton, M. (1964). Electrical Effects of Ortho Substituents in the Nucleophilic Hydrolysis of Carboxylic Esters. Journal of the American Chemical Society. Link

-

Pharma Applications (Sunscreen): Shaath, N. A. (2005). The Chemistry of Sunscreens. Cosmetic Science and Technology. Link

Sources

(2E)-3-(4-butoxyphenyl)prop-2-enoate CAS number and safety data sheet

Technical Monograph: (2E)-3-(4-Butoxyphenyl)prop-2-enoic Acid

Part 1: Chemical Identity & Core Data[1][2][3]

Compound Name: (2E)-3-(4-Butoxyphenyl)prop-2-enoic acid Common Synonyms: Trans-4-butoxycinnamic acid; 4-n-Butoxycinnamic acid; 3-(4-Butoxyphenyl)acrylic acid.[1] CAS Registry Number: 151539-69-4 (Specific (2E)-isomer); 55379-96-9 (General/Unspecified stereochemistry).[1] IUPAC Name: (2E)-3-(4-butoxyphenyl)prop-2-enoic acid.[1]

Structural Characterization: This compound belongs to the class of phenylpropanoids, specifically alkoxy-substituted cinnamic acids.[1] It features a carboxylic acid head group conjugated through a trans-alkene linker to a phenyl ring substituted at the para-position with a butoxy chain. This rod-like (calamitic) structure is a fundamental motif in liquid crystal engineering (mesogen) and a versatile intermediate in organic synthesis.

| Property | Data |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.27 g/mol |

| SMILES | CCCCOC1=CC=C(\C=C\C(O)=O)C=C1 |

| Appearance | White to off-white crystalline solid |

| Melting Point | Typically 170–174 °C (Varies by polymorph/purity) |

| Solubility | Soluble in DMSO, Ethanol, DMF; Insoluble in Water |

| pKa | ~4.5 (Carboxylic acid group) |

Part 2: Synthesis & Methodology

The industrial and laboratory standard for synthesizing (2E)-3-(4-butoxyphenyl)prop-2-enoic acid is the Knoevenagel Condensation . This pathway is preferred for its high stereoselectivity toward the thermodynamically stable (E)-isomer (trans) and the use of accessible precursors.

Reaction Protocol: Knoevenagel Condensation

Reagents:

-

Precursor: 4-Butoxybenzaldehyde (1.0 equiv)

-

Active Methylene: Malonic acid (1.2–1.5 equiv)

-

Catalyst/Base: Pyridine (Solvent/Base) with catalytic Piperidine or Aniline.

-

Solvent: Pyridine (or Ethanol with catalytic base).

Step-by-Step Methodology:

-

Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 4-butoxybenzaldehyde (e.g., 10 mmol) and malonic acid (12 mmol) in anhydrous pyridine (5–10 mL).

-

Catalysis : Add a catalytic amount of piperidine (0.1 mL). The base facilitates the deprotonation of malonic acid.

-

Condensation & Decarboxylation : Heat the reaction mixture to 80–100 °C. The reaction proceeds via an initial aldol-like condensation followed by dehydration to form the dicarboxylic intermediate.[1] Continued heating promotes thermal decarboxylation, driving the equilibrium toward the stable mono-acid.

-

Monitoring : Monitor via TLC (SiO₂, Hexane:EtOAc 7:3). The aldehyde spot should disappear.

-

Work-up : Cool the mixture to room temperature. Pour the solution into ice-cold aqueous HCl (1M) with vigorous stirring. The pyridine is neutralized, and the product precipitates as a white solid.

-

Purification : Filter the crude solid. Recrystallize from Ethanol/Water or Glacial Acetic Acid to obtain pure (2E)-3-(4-butoxyphenyl)prop-2-enoic acid.

Synthesis Workflow Diagram

Caption: Logical workflow for the Knoevenagel synthesis of trans-4-butoxycinnamic acid.

Part 3: Applications & Significance

1. Liquid Crystal Mesogens (Calamitic Cores): The 4-alkoxycinnamic acid motif is a classic "mesogenic core."[1] The rigid phenyl-acrylic backbone provides the necessary anisotropy, while the butoxy tail imparts flexibility and lowers the melting point relative to the unsubstituted acid.

-

Usage : It serves as a precursor for liquid crystalline polymers (LCPs) or low-molecular-weight liquid crystals used in optical displays. The acid can be dimerized (via hydrogen bonding) or esterified to form rod-like molecules that exhibit nematic or smectic phases.

2. Pharmaceutical Intermediates: The compound acts as a scaffold for designing bioactive esters.[1] Cinnamic acid derivatives often exhibit:

-

Antioxidant Activity : Radical scavenging properties due to the conjugated phenol-like structure.

-

UV Filtration : The conjugated system absorbs UV radiation (UV-B range), making derivatives useful in photoprotective formulations.[1]

3. Organic Synthesis Building Block:

-

Reactivity : The carboxylic acid group allows for conversion into acid chlorides, esters (via Fisher esterification), or amides. The alkene group can undergo photocycloaddition (2+2) to form cyclobutane derivatives.

Part 4: Safety Data Sheet (SDS) Summary

Hazard Classification (GHS):

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhaling dust.

-

First Aid:

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2]

-

Skin Contact: Wash with plenty of soap and water.

-

Inhalation: Move to fresh air.

-

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard temperature and pressure.

References

-

PubChem. (2025).[1][3] 3-(4-Butoxyphenyl)acrylic acid (Compound CID 5285558). National Library of Medicine. [Link]

- Vorländer, D. (1906). Liquid Crystals and Chemical Constitution. (Historical context for alkoxycinnamic acids as mesogens).

- Pawar, H. S., et al. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. New Journal of Chemistry. (Methodology grounding).

Sources

An In-depth Technical Guide to the Biological Activity of (2E)-3-(4-butoxyphenyl)prop-2-enoate Analogs

Introduction

(2E)-3-(4-butoxyphenyl)prop-2-enoate analogs, a class of compounds derived from cinnamic acid, are emerging as a promising scaffold in drug discovery. These molecules, characterized by a core phenylprop-2-enoate structure with a butoxy substitution at the para-position of the phenyl ring, have garnered significant interest for their diverse pharmacological potential. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these analogs, offering valuable insights for researchers, scientists, and drug development professionals. The structural simplicity and synthetic accessibility of the cinnamic acid backbone make it an attractive starting point for the development of novel therapeutic agents through targeted chemical modifications.[1]

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step process, beginning with the alkylation of a p-hydroxybenzaldehyde derivative to introduce the butoxy group, followed by a condensation reaction to form the propenoate backbone. Esterification with various alcohols then yields the desired analog.

General Synthetic Pathway

Biological Activities and Mechanisms of Action

This compound analogs have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The presence of the butoxy group, a moderately lipophilic moiety, is thought to play a crucial role in enhancing the bioavailability and cellular uptake of these compounds, thereby influencing their overall efficacy.

Antimicrobial Activity

Cinnamic acid and its derivatives are known for their antimicrobial properties.[1] The esterification of the carboxylic acid group generally enhances antimicrobial efficacy due to increased lipophilicity, which facilitates passage across microbial cell membranes.

Mechanism of Action

The primary antimicrobial mechanism of cinnamic acid esters is believed to be the disruption of the microbial cell membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components such as ions and ATP, and ultimately, cell death.

Quantitative Data Summary: Antimicrobial Activity

While specific data for this compound analogs are limited, studies on related 4-alkoxy cinnamic acid derivatives provide valuable insights. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values based on general trends observed for cinnamic acid esters.

| Compound/Analog | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Cinnamic Acid | >1000 | >1000 | >1000 |

| Ethyl (2E)-3-phenylprop-2-enoate | 250 | 500 | 250 |

| Ethyl this compound | 125 | 250 | 125 |

| Butyl this compound | 62.5 | 125 | 62.5 |

Note: These values are illustrative and based on the general trend of increasing antimicrobial activity with increased lipophilicity of the ester group.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.

-

Preparation of Microbial Inoculum:

-

Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Seal the plate and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Antioxidant Activity

Phenolic compounds, including cinnamic acid derivatives, are well-known for their antioxidant properties.[2] They can act as free radical scavengers, hydrogen donors, and metal chelators.

Mechanism of Action

The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group (if present) or the allylic position of the propenoate chain to free radicals, thereby neutralizing them. The 4-butoxy group can also influence the electron-donating capacity of the phenyl ring.

Quantitative Data Summary: Antioxidant Activity

The antioxidant potential is often quantified by the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

| Compound/Analog | DPPH Radical Scavenging Activity (IC50, µM) |

| Ascorbic Acid (Standard) | 25 |

| Cinnamic Acid | >200 |

| (2E)-3-(4-butoxyphenyl)prop-2-enoic acid | 75 |

| Ethyl this compound | 90 |

Note: These values are illustrative. The presence of the butoxy group is expected to enhance antioxidant activity compared to the parent cinnamic acid.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the measurement of the free radical scavenging activity of the test compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the test compounds and the standard.

-

Add the DPPH solution to each well.

-

Include a control well containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Anti-inflammatory Activity

Cinnamic acid derivatives have been shown to possess anti-inflammatory properties by modulating various inflammatory pathways.[3]

Mechanism of Action

The anti-inflammatory effects of these compounds may involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

Quantitative Data Summary: Anti-inflammatory Activity

The inhibitory effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a common measure of in vitro anti-inflammatory activity.

| Compound/Analog | Inhibition of NO Production (IC50, µM) |

| Dexamethasone (Standard) | 5 |

| (2E)-3-(4-butoxyphenyl)prop-2-enoic acid | 25 |

| Ethyl this compound | 35 |

Note: These values are hypothetical and serve as an example of expected activity.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

-

Griess Reaction:

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration in the samples.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

Anticancer Activity

Several cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2][4] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The anticancer activity of this compound analogs may involve multiple pathways, including the induction of apoptosis through the mitochondrial pathway (e.g., modulation of Bcl-2 family proteins and activation of caspases) and cell cycle arrest at different phases, such as G2/M.

Quantitative Data Summary: Anticancer Activity

The cytotoxic effect is typically expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

| Compound/Analog | MCF-7 (Breast Cancer) IC50, µM | A549 (Lung Cancer) IC50, µM | HCT116 (Colon Cancer) IC50, µM |

| Doxorubicin (Standard) | 0.5 | 0.8 | 0.6 |

| Ethyl this compound | 15 | 20 | 18 |

| Propyl this compound | 12 | 17 | 15 |

Note: These are hypothetical values to illustrate potential anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and a standard anticancer drug for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Calculation:

-

Cell viability is calculated as a percentage of the untreated control cells.

-

The IC50 value is determined from the dose-response curve.

-

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is influenced by the nature of the ester group and substituents on the phenyl ring.

-

Ester Group: Increasing the alkyl chain length of the ester group generally increases lipophilicity, which can enhance antimicrobial and anticancer activities up to a certain point.

-

4-Butoxy Group: The presence of the butoxy group at the para position of the phenyl ring contributes to the lipophilicity of the molecule and can influence its interaction with biological targets. Its electron-donating nature may also affect the antioxidant potential.

Conclusion

This compound analogs represent a versatile class of compounds with a wide range of promising biological activities. Their synthetic tractability and diverse pharmacological profile make them attractive candidates for further investigation in the development of novel therapeutic agents. Future research should focus on synthesizing a broader range of analogs, conducting detailed in vivo studies, and elucidating their precise molecular mechanisms of action to fully realize their therapeutic potential.

References

-

Belley, M., et al. (2005). Structure-activity relationship studies on ortho-substituted cinnamic acids, a new class of selective EP(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 527-530. [Link]

-

Stavropoulou, C., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Anticancer Research, 33(8), 3217-3224. [Link]

-

Gunia-Krzyżak, A., et al. (2018). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 19(6), 1623. [Link]

-

Gomes, C. R. B., et al. (2006). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 7044-7050. [Link]

-

Adisakwattana, S., et al. (2004). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Bioorganic & Medicinal Chemistry Letters, 14(11), 2893-2896. [Link]

-

Sova, M. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9656-9677. [Link]

-

Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

-

Goyal, M., et al. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. Journal of the Indian Chemical Society, 100(4), 100958. [Link]

-

Zhang, Y., et al. (2021). Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. European Journal of Medicinal Chemistry, 224, 113705. [Link]

-

Pontiki, E., et al. (2022). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Molecules, 27(15), 4851. [Link]

-

De Marco, F., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Antibiotics, 11(2), 249. [Link]

-

Sanna, D., et al. (2018). Antibacterial Effect of (2E,2E)-4,4-Trisulfanediylbis(but-2-enoic acid) against Staphylococcus aureus. Journal of Food Protection, 81(6), 966-973. [Link]

-

Uesawa, Y., et al. (2018). Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. Anticancer Research, 38(2), 727-734. [Link]

-

Shchekotikhin, A. E., et al. (2021). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 26(24), 7546. [Link]

-

Pal, D., et al. (2021). Cytotoxic effect of CA on MDA-MB-231 breast cancer cells. ResearchGate. [Link]

-

Julaeha, E., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 murine leukemia cells. Journal of Applied Pharmaceutical Science, 11(1), 108-115. [Link]

-

ACG Publications. (2023). LC-MS/MS characterization of phenolic compounds and in vitro assessment of antioxidant, antidiabetic, antimicrobi. [Link]

-

Gabano, E., et al. (2019). Antiproliferative Activity of Pt(IV) Conjugates Containing the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Ketoprofen and Naproxen. Molecules, 24(13), 2377. [Link]

-

Sallomy, C. (2023). Screening of phenolic antibacterial compounds for the prevention of biofouling. Helda. [Link]

-

El-Sayed, M. A. A. (2015). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. [Link]

-

Pereira, F. V. S., et al. (2023). Antibacterial Activity of Chalcone (2E)-3-({4-[(2E)-3-(4-Nitrophenyl) prop-2-enol] phenyl}carbamoyl) prop-2-enoic acid and Its Effect Against Staphylococcus aureus Carrying Efflux Pump and β-Lactamase. Current Microbiology, 80(12), 372. [Link]

-

Aday, B., et al. (2021). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 6(46), 31037-31051. [Link]

-

ResearchGate. (2006). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. [Link]

-

Abdel-Wahab, B. F., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(6), 1288-1296. [Link]

-

Semenyuta, I. (2022). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

-

Li, Y., et al. (2023). Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR. European Journal of Pharmacology, 957, 176033. [Link]

-

ResearchGate. (2022). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. [Link]

-

Sadgir, N. V., & Adole, V. A. (2023). Synthesis, structural elucidation, and antimicrobial evaluation of (2E)‑3‑(4‑fluorophenyl). Discover Chemistry, 1(1), 1-15. [Link]

-

Malaria World. (2023). Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6- trisubstituted-1,4-dihydropyrimidine. [Link]

-

Wang, L., et al. (2019). Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. Molecules, 24(21), 3894. [Link]

-

ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. [Link]

-

Wölfle, D., et al. (2022). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. International Journal of Molecular Sciences, 23(19), 11956. [Link]

-

PubChem. Ethyl 3-phenylprop-2-enoate. [Link]

-

Vandana Jugran Negi, et al. (2013). Synthesis and biological evaluation of 4-(substituted phenylsulfamoyl)-2- hydroxyphenyl acetate derivatives as potent anti. Der Pharma Chemica, 5(3), 18-25. [Link]

-

Davey, M. S., et al. (2018). Synthesis and Biological Evaluation of (E)-4-Hydroxy-3-Methylbut-2-enyl Phosphate (HMBP) Aryloxy Triester Phosphoramidate Prodrugs as Activators of Vγ9/Vδ2 T-Cells Immune Response. Journal of Medicinal Chemistry, 61(5), 2094-2108. [Link]

-

AJOL.info. (2021). SYNTHESIS, CHARACTERIZATION AND EVALUTION OF BIOLOGICAL ACTIVITY OF SOME SUBSTITUTED HETROCYCLIC COMPOUNDS AND THEIR METAL(II) C. [Link]

-

Al-Abri, A. S., et al. (2022). Phytochemical screening and in vitro evaluation of antioxidant and antimicrobial efficacies of Pteropyum scoparium (Jaub. & Spach) Sidaf crude extracts. Journal of King Saud University - Science, 34(6), 102148. [Link]

-

Park, J. B. (2023). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Medicinal Food, 26(4), 284-293. [Link]

-

ResearchGate. (2021). Synthesis, characterization and evalution of biological activity of some substituted hetrocyclic compounds and their metal(II) complexes. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 382. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: UV-Vis Spectroscopic Characterization of (2E)-3-(4-butoxyphenyl)prop-2-enoate

This guide serves as a definitive technical resource on the electronic absorption properties of (2E)-3-(4-butoxyphenyl)prop-2-enoate (also known as a 4-butoxycinnamate derivative). It synthesizes structural mechanics, experimental protocols, and spectral analysis to support applications in pharmaceutical quality control and materials science (liquid crystals/UV filters).

Executive Summary

This compound represents a classic Donor-

Molecular Architecture & Chromophoric System

To interpret the spectrum, one must understand the electronic origins of the transitions. The molecule is not merely a sum of its parts; it is a single resonant hybrid.

The Push-Pull Mechanism

The absorption profile is dictated by the Intramolecular Charge Transfer (ICT) state.

-

Donor (D): The lone pair on the ethereal oxygen (butoxy group) acts as an auxochrome, donating electron density into the ring (

effect). -

Bridge (

): The phenyl ring and the trans-alkene ( -

Acceptor (A): The carbonyl carbon of the ester/carboxylate is the electron sink (

effect).

Visualization of Conjugation Pathways

The following diagram illustrates the electron flow that defines the HOMO-LUMO gap and, consequently, the

Figure 1: Electronic conjugation pathway illustrating the Donor-Acceptor interactions responsible for the primary UV absorption band.

Experimental Protocol: Validated Measurement Workflow

Reliable spectral data requires rigorous sample preparation to avoid artifacts such as aggregation (common in liquid crystal precursors) or solvent cut-off interference.

Reagents & Solvents[1][2]

-

Analyte: this compound (Purity

).[1] -

Solvent A (Polar): Ethanol (Spectroscopic Grade) – Mimics biological/formulation environments.

-

Solvent B (Non-polar): Cyclohexane – Used to observe fine vibrational structure (if present) and assess solvatochromism.

Preparation & Measurement Steps[2]

-

Stock Solution (

): Weigh exactly -

Working Standard (

): Dilute-

Why this concentration? Cinnamates have high extinction coefficients (

). This concentration targets an Absorbance (A) of

-

-

Instrument Parameters:

-

Scan Range:

. -

Bandwidth:

(Critical for resolving the shoulder often seen near the main peak). -

Scan Speed: Medium (

). -

Baseline: Auto-zero with pure solvent blank.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow ensuring Beer-Lambert linearity and solubility.

Spectral Analysis & Interpretation

The UV-Vis spectrum of this compound is characterized by two distinct regions.

Band Assignments

| Band Type | Wavelength ( | Transition | Extinction Coeff. ( | Description |

| Band I (K-Band) | 308 -- 315 nm | The primary "Cinnamate Band". Highly intense. Represents the conjugation across the entire molecule. Sensitive to solvent polarity.[3] | ||

| Band II (E-Band) | 220 -- 230 nm | Localized excitation of the phenyl ring. Less sensitive to the ester/acid functionality. |

Solvatochromic Effects

The molecule exhibits positive solvatochromism .

-

Non-polar (Cyclohexane):

appears blue-shifted (hypsochromic) -

Polar Protic (Ethanol):

red-shifts (bathochromic) to

Structural Diagnostics

-

Isomerism: The (2E) (trans) isomer absorbs at a longer wavelength and higher intensity than the (2Z) (cis) isomer due to steric hindrance in the cis-form forcing the ring out of planarity. If

shifts to -

Butoxy vs. Methoxy: The change from methoxy (C1) to butoxy (C4) has a negligible effect on

(

Applications in Research & Development

Liquid Crystal Engineering

Alkoxycinnamates are mesogenic cores. The UV-Vis spectrum is a proxy for electronic polarizability.

-

Protocol: Measure

in thin films. A red shift in the solid state/film compared to solution indicates J-aggregation (head-to-tail stacking), desirable for charge transport.

Pharmaceutical Quality Control

This compound often serves as a prodrug scaffold or a UV-filter intermediate.

-

Purity Assay: Calculate purity using the molar extinction coefficient (

) at

References

-

Praveen, P. L., & Ojha, D. P. (2012).[4] Structure and electronic absorption spectra of nematogenic alkoxycinnamic acids. Journal of Molecular Modeling. Link

-

Taniguchi, M., et al. (2016). Excited-state dynamics of cinnamate-based UV filters. Royal Society of Chemistry (PCCP). Link

-

Vrobel, K., et al. (2021).[5][6] A detailed UV–Vis spectral investigation of derivatives of cinnamic acids. Comptes Rendus Chimie. Link

-

PubChem Compound Summary. Cinnamic Acid Derivatives and Spectral Data. National Library of Medicine. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 3. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 4. Structure and electronic absorption spectra of nematogenic alkoxycinnamic acids - a comparative study based on semiempirical and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. physchemres.org [physchemres.org]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Note: (2E)-3-(4-butoxyphenyl)prop-2-enoate as a Reactive Intermediate

[1]

Executive Summary

(2E)-3-(4-butoxyphenyl)prop-2-enoate (commonly referred to as 4-butoxycinnamate or 4-BCA ) is a versatile

This guide details the utilization of 4-BCA as a reactive intermediate in two primary workflows:

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | (2E)-3-(4-butoxyphenyl)prop-2-enoic acid (or ester) |

| Common Name | 4-Butoxycinnamic Acid / 4-Butoxycinnamate |

| CAS No. | 55379-96-9 (Acid form) |

| Molecular Weight | 220.26 g/mol (Acid) |

| Key Functionality | |

| Primary Reactivity | Nucleophilic addition, [2+2] Photocycloaddition, Esterification |

Mechanistic Insight: Why 4-Butoxy?

The 4-butoxy substituent is not merely a solubilizing group.[1] In liquid crystal synthesis, the four-carbon alkyl chain provides the necessary flexibility and aspect ratio to stabilize nematic or smectic phases.[1] In medicinal chemistry, it enhances lipophilicity (

Protocol A: Activation and Coupling (Synthesis of Mesogens)

Context: The acid form is chemically stable but kinetically inert for direct coupling.[1] To utilize it as a reactive intermediate, it must first be activated to the acid chloride or a mixed anhydride.[1] This protocol describes the generation of 4-butoxycinnamoyl chloride and its subsequent coupling to a phenolic core, a standard workflow for synthesizing liquid crystal monomers.[1]

Reagents Required

-

(2E)-3-(4-butoxyphenyl)prop-2-enoic acid (1.0 equiv)[1]

-

Thionyl chloride (

) (1.5 equiv) or Oxalyl chloride[1] -

Catalytic DMF (Dimethylformamide)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

-

Target Nucleophile (e.g., 4-hydroxyphenyl benzoate)[1]

Step-by-Step Methodology

-

Activation (In Situ Generation of Acid Chloride):

-

Charge a flame-dried 3-neck flask with (2E)-3-(4-butoxyphenyl)prop-2-enoic acid (10 mmol) and anhydrous DCM (20 mL).

-

Add catalytic DMF (2-3 drops).[1]

-

Critical Step: Add thionyl chloride (15 mmol) dropwise at 0°C under

atmosphere. The DMF catalyzes the formation of the Vilsmeier-Haack intermediate, significantly accelerating the reaction.[1] -

Reflux for 2 hours until gas evolution (

, -

Validation: Remove solvent/excess

in vacuo.[1] Confirm formation via IR (shift of C=O stretch from ~1680

-

-

Coupling (Esterification):

-

Redissolve the crude acid chloride in DCM (10 mL).

-

In a separate vessel, dissolve the target phenol (10 mmol) and Triethylamine (12 mmol) in DCM.

-

Add the acid chloride solution dropwise to the phenol solution at 0°C.[1]

-

Stir at room temperature for 4 hours.

-

-

Workup:

Protocol B: Photochemical [2+2] Cycloaddition (LCP Networking)

Context: In material science, 4-BCA derivatives are used to create photo-alignment layers for LCDs.[1] Upon UV irradiation, the double bond undergoes a [2+2] cycloaddition, crosslinking the polymer and inducing anisotropy.[1]

Experimental Setup

-

Light Source: High-pressure Mercury lamp or UV-LED (365 nm).

-

Substrate: 4-BCA derivative spin-coated on glass/quartz.[1]

-

Atmosphere: Inert (

) generally preferred to prevent ozone formation, though reaction proceeds in air.[1]

Methodology

-

Film Preparation:

-

Dissolve the 4-BCA containing polymer/monomer in Cyclopentanone (2 wt%).[1]

-

Spin coat at 2000 rpm for 30s.

-

Soft bake at 100°C for 2 min to remove solvent.

-

-

Irradiation:

-

Expose the film to polarized UV light (Linearly Polarized UV, LPUV) at 365 nm.[1]

-

Dosage: 0.5 - 2.0

.[1] -

Mechanism:[1][2][3] The cinnamate moieties parallel to the polarization vector absorb light and dimerize, depleting them.[1] The remaining unreacted cinnamates (perpendicular to polarization) dictate the alignment axis.[1]

-

-

Validation:

-

Measure UV-Vis absorbance at

(~300 nm). A decrease in absorbance indicates the loss of conjugation due to cyclobutane ring formation.[1]

-

Pathway Visualization

The following diagram illustrates the dual utility of the intermediate: the chemical activation pathway for synthesis and the photochemical pathway for material applications.[1]

Figure 1: Reaction pathways for 4-butoxycinnamic acid: Chemical activation for mesogen synthesis vs. Photochemical dimerization for polymer crosslinking.[1]

Safety & Handling

-

Sensitization: Acrylates and cinnamates can be skin sensitizers.[1] Wear nitrile gloves and long sleeves.[1]

-

UV Hazard: When performing Protocol B, ensure proper shielding from UV radiation to prevent eye/skin damage.[1]

-

Reactivity: The acid chloride (Protocol A intermediate) is moisture sensitive.[1] Store under inert gas.

References

-

Synthesis and Properties of Cinnamic Acid Derivatives. PubChem. National Library of Medicine.[1] Available at: [Link][1]

-

Methods and reagents for the treatment of metabolic disorders. Patent WO2006004803A1.[1] Google Patents. Available at: [1]

-

Design and synthesis of (E)-3-(substituted phenyl)acrylic acid derivatives. Arabian Journal of Chemistry. Available at: [Link][1]

-

Therapeutic agent for Parkinson's disease (Use of 4-butoxycinnamic acid). Patent US5587378A.[1] Google Patents. Available at:

Application Notes and Protocols for the Polymerization of (2E)-3-(4-butoxyphenyl)prop-2-enoate Monomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

This document provides a comprehensive technical guide to the polymerization of (2E)-3-(4-butoxyphenyl)prop-2-enoate monomers. As a substituted cinnamate ester, this monomer presents unique challenges and opportunities in polymer synthesis. These notes are designed to equip researchers with the foundational knowledge and practical protocols to successfully polymerize this monomer and tailor the resulting polymer properties for a range of applications, including drug delivery systems and advanced materials.

Introduction: Understanding the Monomer

This compound belongs to the family of cinnamic acid esters. These naturally derived or synthetically accessible monomers are of significant interest due to the rigid 1,2-disubstituted vinyl structure and the potential for functionalization of the phenyl ring.[1][2][3] The butoxyphenyl group, in particular, can impart hydrophobicity and potentially liquid crystalline properties to the resulting polymer. However, the steric hindrance around the β-substituted vinyl group makes homopolymerization challenging, often resulting in oligomers or low molecular weight polymers.[3]

Copolymerization with more reactive vinyl monomers or the use of advanced polymerization techniques is often necessary to achieve high molecular weight polymers with controlled architectures.[1][2][3] This guide will focus on controlled radical polymerization (CRP) techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which have proven effective for such sterically hindered monomers.[1][2][3]

Challenges in Polymerization

The primary challenge in polymerizing this compound lies in its structure. The 1,2-disubstitution on the vinyl group creates significant steric hindrance, which can:

-

Reduce the rate of propagation: The bulky substituents impede the approach of the propagating radical to the monomer, slowing down the polymerization process.

-

Promote termination reactions: The lower propagation rate can increase the likelihood of chain termination events, leading to polymers with low molecular weight and broad molecular weight distributions.

-

Hinder homopolymerization: In many cases, homopolymerization of 1,2-disubstituted monomers like cinnamic acid derivatives is difficult, and they are often more successfully incorporated into copolymers.[3]

To overcome these challenges, controlled polymerization techniques are paramount. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which helps to suppress termination reactions and allows for the synthesis of well-defined polymers.[4]

Controlled Radical Polymerization (CRP) Strategies

Controlled radical polymerization techniques offer the ability to precisely control molecular weight, molecular weight distribution (polydispersity), and polymer architecture (e.g., block copolymers, star polymers).[4][5] For this compound, ATRP and RAFT are highly recommended.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and robust method for the controlled polymerization of a wide range of monomers, including acrylates and styrenes.[5][6] It involves the reversible transfer of a halogen atom between a transition metal catalyst and the propagating polymer chain.[5]

Mechanism Rationale: The key to ATRP is the establishment of a rapid equilibrium between a small amount of active propagating radicals and a large amount of dormant species (alkyl halides). This equilibrium is catalyzed by a transition metal complex, typically copper-based.[6] By keeping the concentration of active radicals low, the rate of termination reactions is significantly reduced. This allows for the controlled growth of polymer chains.

Caption: ATRP mechanism illustrating the reversible activation and deactivation of polymer chains.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of a vast array of monomers under a wide range of reaction conditions.[7] The control is achieved through the use of a RAFT agent, which is a thiocarbonylthio compound.[7]

Mechanism Rationale: The RAFT mechanism involves a series of addition-fragmentation equilibria. The propagating radical adds to the RAFT agent to form an intermediate radical, which can then fragment to release a new radical that can initiate polymerization. This process ensures that the majority of polymer chains are reversibly capped with the RAFT agent, keeping them in a dormant state. This reversible transfer of the thiocarbonylthio group between active and dormant chains allows for controlled polymer growth.

Caption: RAFT polymerization mechanism highlighting the key equilibrium steps.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific experimental setup and desired polymer characteristics.

General Considerations

-

Monomer Purity: The monomer, this compound, should be purified prior to use, for example, by passing through a column of basic alumina to remove any inhibitors.

-

Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF), anisole, or toluene is recommended. The choice of solvent can influence the polymerization kinetics and solubility of the resulting polymer.

-

Oxygen Removal: All polymerization reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can act as a radical scavenger and inhibit the polymerization. This is typically achieved by several freeze-pump-thaw cycles or by purging the reaction mixture with an inert gas.

Protocol for ATRP of this compound

This protocol is adapted from established procedures for the ATRP of acrylates.[8][9]

Materials:

| Reagent | Molar Ratio (to Monomer) |

| This compound (Monomer) | 100 |

| Ethyl α-bromoisobutyrate (EBiB) (Initiator) | 1 |

| Copper(I) bromide (CuBr) (Catalyst) | 1 |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand) | 1 |

| Anisole (Solvent) | 50% v/v |

Procedure:

-

Preparation of the Reaction Mixture:

-

To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 eq).

-

Add the monomer (100 eq) and anisole.

-

Add the initiator, EBiB (1.0 eq).

-

Add the ligand, PMDETA (1.0 eq).

-

-

Degassing:

-

Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

-

Polymerization:

-

Place the flask in a preheated oil bath at 80 °C and stir.

-

Monitor the progress of the polymerization by taking samples periodically and analyzing them by ¹H NMR (for monomer conversion) and gel permeation chromatography (GPC) (for molecular weight and polydispersity).

-

-

Termination and Purification:

-

Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

-

Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.

-

Collect the polymer by filtration and dry it under vacuum at 40 °C overnight.

-

Caption: Experimental workflow for the ATRP of this compound.

Protocol for RAFT Polymerization of this compound

This protocol is based on general procedures for RAFT polymerization of acrylate monomers.[1][7]

Materials:

| Reagent | Molar Ratio (to Monomer) |

| This compound (Monomer) | 100 |

| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT Agent) | 1 |

| Azobisisobutyronitrile (AIBN) (Initiator) | 0.2 |

| Toluene (Solvent) | 50% v/v |

Procedure:

-

Preparation of the Reaction Mixture:

-

To a Schlenk flask equipped with a magnetic stir bar, add the monomer (100 eq), RAFT agent (CPDT, 1.0 eq), initiator (AIBN, 0.2 eq), and toluene.

-

-

Degassing:

-

Seal the flask with a rubber septum and purge with argon for 30 minutes.

-

-

Polymerization:

-

Place the flask in a preheated oil bath at 70 °C and stir.

-

Monitor the progress of the polymerization by taking samples periodically for ¹H NMR and GPC analysis.

-

-

Termination and Purification:

-

Once the desired conversion is reached, terminate the polymerization by rapid cooling in an ice bath.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

-

Collect the polymer by filtration and dry it under vacuum at 40 °C overnight.

-

Sources

- 1. Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 4. Hydrophilic Poly(meth)acrylates by Controlled Radical Branching Polymerization: Hyperbranching and Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. labinsights.nl [labinsights.nl]

- 7. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. mdpi.com [mdpi.com]

Application Note: Catalytic Hydrogenation of (2E)-3-(4-butoxyphenyl)prop-2-enoate

Executive Summary

This application note details the optimized protocol for the catalytic hydrogenation of (2E)-3-(4-butoxyphenyl)prop-2-enoate (4-butoxycinnamate esters) to yield 3-(4-butoxyphenyl)propanoate . This transformation is a critical step in the synthesis of alkoxy-phenylpropionic acid derivatives, which are essential intermediates in the manufacturing of nematic liquid crystals and specific pharmaceutical active pharmaceutical ingredients (APIs).

The protocol utilizes Palladium on Carbon (Pd/C) as the heterogeneous catalyst. Key features of this workflow include high chemoselectivity (preserving the ether and ester functionalities), mild reaction conditions (ambient temperature/pressure), and a rigorous safety framework for handling pyrophoric catalysts.

Scientific Background & Mechanistic Insight

Reaction Mechanism

The hydrogenation of the

-

Adsorption: Molecular hydrogen (

) adsorbs onto the Pd surface and dissociates into atomic hydrogen ( -

Syn-Addition: The transfer of hydrogen occurs in a stepwise manner but generally results in syn-addition , where both hydrogen atoms add to the same face of the double bond.[1][2]

-

Desorption: The saturated C-C single bond forms, and the product (propanoate) desorbs, regenerating the active site.

Chemoselectivity Profile

The substrate contains three distinct functional groups.[3] The protocol is designed to selectively reduce only the alkene.

| Functional Group | Reactivity under Protocol Conditions | Outcome |

| Alkene (C=C) | High | Reduced to Alkane (Target). |

| Aromatic Ring | Low | Remains Intact. (Requires high pressure/temp to reduce). |

| Ether (Ar-O-Bu) | Negligible | Stable. (Alkyl-aryl ethers are resistant to hydrogenolysis compared to benzyl ethers). |

| Ester (COOR) | Negligible | Stable. |

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of the heterogeneous catalytic hydrogenation.

Experimental Protocol

Materials & Equipment

-

Substrate: Ethyl this compound (Standardized for this protocol).

-

Catalyst: 10 wt% Palladium on Carbon (Pd/C), wet support (approx. 50% water) is preferred for safety.

-

Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH), HPLC grade.

-

Hydrogen Source:

Balloon (double-layered) or Hydrogenation Shaker (Parr). -

Filtration: Celite® 545 filter aid, sintered glass funnel.

Safety Pre-Check (Critical)

-

Pyrophoric Hazard: Dry Pd/C can ignite methanol vapors or hydrogen instantly upon exposure to air. ALWAYS keep the catalyst wet.

-

Hydrogen Hazard: Ensure all ignition sources are removed.[4] Ground all glassware.

Step-by-Step Procedure

Phase 1: Reactor Setup & Inerting

-

Weighing: In a fume hood, weigh the substrate (e.g., 10 mmol, ~2.48 g) into a 100 mL round-bottom flask (RBF).

-

Solvent Addition: Dissolve the substrate in 30 mL of Ethyl Acetate. Ensure complete solvation.

-

Catalyst Addition (Slurry Method):

-

Do not add dry catalyst directly to the solvent vapor.

-

Weigh 10 wt% Pd/C (10% loading relative to substrate mass, ~250 mg) in a separate weighing boat.

-

Add a few drops of water to the catalyst to ensure it is wet.

-

Carefully transfer the catalyst into the RBF.

-

-

Purging: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold.[4] Cycle Vacuum/Nitrogen 3 times to remove oxygen.

Phase 2: Hydrogenation

-

H2 Introduction: Replace the Nitrogen line with a hydrogen balloon (double-balloon technique recommended for constant pressure).

-

Purge H2: Briefly evacuate (carefully, to avoid bumping) and refill with

three times to saturate the headspace. -

Reaction: Stir vigorously at Room Temperature (20-25°C).

-

Note: Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The UV-active alkene spot (lower Rf) will disappear, and the product spot (higher Rf, less UV active) will appear.

-

Typical Time: 2 - 6 hours.

-

Phase 3: Workup[5][6]

-

Quenching: Remove the

balloon. Purge the flask with Nitrogen for 5 minutes. -

Filtration: Prepare a sintered glass funnel with a 2 cm pad of Celite. Wet the Celite with EtOAc.

-

Transfer: Filter the reaction mixture through the Celite pad.

-

Washing: Wash the filter cake with 2 x 20 mL EtOAc.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotovap) at 40°C to yield the crude oil/solid.

Process Workflow Diagram

Figure 2: Operational workflow for the hydrogenation process ensuring safety and efficiency.

Process Optimization & Data

Solvent Screening

Solvent choice impacts rate and solubility.

| Solvent | Relative Rate | Solubility | Comments |

| Ethyl Acetate | High | Excellent | Recommended. Safer handling; easy removal. |

| Ethanol | Very High | Good | Good alternative. Risk of transesterification if substrate is not ethyl ester. |

| Methanol | Very High | Good | High fire risk with Pd/C. Avoid if possible. |

| THF | Moderate | Excellent | Use if substrate solubility is poor in EtOAc/EtOH. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Slow Reaction | Catalyst Poisoning (S/N/P) | Ensure substrate is free of thiols/amines. Increase catalyst loading to 20%. |

| Slow Reaction | Mass Transfer Limit | Increase stirring speed (RPM > 600). Use Parr shaker at 3 bar. |

| Over-reduction | High Temp/Pressure | Maintain T < 30°C and P = 1 atm. |

| Ignition at Filter | Dry Catalyst | NEVER pull air through the dry cake. Flush with water immediately after filtration. |

Analytical Validation

Expected NMR Data

-

1H NMR (CDCl3, 400 MHz):

-

Reactant: Doublet at

7.6 (1H, J=16Hz, -

Product: Disappearance of vinylic doublets. Appearance of two triplets (or multiplets) at

2.60 (2H, t, -

Aromatic Region: Two doublets (AA'BB' system) for the 4-butoxyphenyl group remain unchanged (

6.8 - 7.2).

-

Quality Criteria

-

Conversion: >98% (by HPLC/NMR).

-

Appearance: Colorless oil or white solid (depending on ester chain).

References

-

OpenStax. Reduction of Alkenes: Hydrogenation. Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Hydrogenation of Alkenes: Protocols and Mechanisms. Available at: [Link]

-

ChemTalk. Catalytic Hydrogenation: Reagents and Mechanisms. Available at: [Link]

-

University of California, Irvine. Standard Operating Procedure: Hydrogenation with Pd/C. Available at: [Link]

-

Organic Syntheses. General Procedures for Hydrogenation. Org. Synth. Coll. Vol. 1, p. 101. Available at: [Link]

Sources

- 1. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chem.uci.edu [chem.uci.edu]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. nacatsoc.org [nacatsoc.org]

Application Note: Fabrication and Photo-Alignment of (2E)-3-(4-butoxyphenyl)prop-2-enoate Thin Films

Executive Summary

This application note details the protocol for preparing high-quality thin films of (2E)-3-(4-butoxyphenyl)prop-2-enoate (a 4-butoxycinnamate derivative). While this molecule possesses pharmacological relevance as a cinnamic acid derivative, its primary utility in advanced materials science lies in its ability to undergo [2+2] photocycloaddition . This property makes it a critical precursor for Linearly Photo-Polymerizable (LPP) alignment layers used in liquid crystal displays (LCDs) and organic semiconductor interfaces.

This guide addresses the needs of researchers in materials science (optical anisotropy) and drug development (solid-state dispersion characterization), focusing on solution processing, spin-coating dynamics, and UV-induced anisotropic crosslinking.

Chemical Profile & Mechanism

Molecule: this compound

Common Name: trans-4-Butoxycinnamate (Ester/Salt form)

Key Functionality: The conjugated

The Photo-Alignment Mechanism

Upon irradiation with Linearly Polarized Ultraviolet (LPUV) light, the molecule undergoes two competing photochemical processes:

-

E/Z Isomerization: A reversible geometric change that destabilizes the film.

-

[2+2] Cycloaddition: An irreversible dimerization between the alkene double bonds of adjacent molecules. This creates a cyclobutane ring, "locking" the molecular orientation perpendicular to the polarization vector of the incident light.

This mechanism induces optical anisotropy , allowing the film to align subsequent layers of liquid crystals or organic semiconductors without physical rubbing (which generates dust and electrostatic discharge).

Figure 1: Photochemical pathway of cinnamate derivatives. The target pathway is the irreversible cycloaddition which induces anisotropy.

Materials & Equipment

| Category | Item | Specification/Notes |

| Precursor | This compound | >98% Purity (HPLC). Store at 2-8°C away from light. |

| Solvent | Cyclopentanone or Chloroform | Anhydrous, HPLC Grade. |

| Substrate | Quartz or ITO-Glass | Quartz required for UV-Vis spectroscopy (<300nm). |

| Equipment | Spin Coater | Programmable (100-5000 RPM). |

| Curing | UV Exposure System | Hg-Xe Lamp with Glan-Taylor polarizer (Output: ~280-320nm). |

| Metrology | Ellipsometer | For thickness mapping (refractive index ~1.55-1.65). |

Experimental Workflow

The preparation of the thin film involves three critical stages: Solution Preparation, Deposition, and Photo-Processing.

Figure 2: Step-by-step fabrication workflow for cinnamate-based thin films.

Detailed Protocols

Protocol A: Solution Preparation

Objective: Create a defect-free precursor solution. Note: If using the monomer directly, it often requires a polymer binder (e.g., PMMA) or attachment to a polymer backbone (e.g., PVCi) to prevent crystallization. This protocol assumes a host-guest system or polymer precursor.

-

Weighing: Weigh 20 mg of this compound.

-

Solvation: Dissolve in 1.0 mL of Cyclopentanone (or 1,1,2,2-tetrachloroethane for higher boiling point stability).

-

Target Concentration: 2.0 wt%.[1]

-

-

Agitation: Sonicate for 10 minutes at room temperature to ensure complete dissolution.

-

Filtration: Pass the solution through a 0.2 µm PTFE syringe filter .

-

Critical: Dust particles >0.5 µm will cause "comet" defects during spin coating.

-

Protocol B: Spin Coating (Deposition)

Objective: Achieve a uniform film thickness of 80–100 nm.

-

Substrate Cleaning:

-

Ultrasonic bath in Acetone (10 min) → Isopropanol (10 min).

-

UV-Ozone treatment (15 min) to increase surface wettability.

-

-

Dispense: Static dispense of 50 µL solution onto the center of the substrate.

-

Spin Cycle:

-

Spread Cycle: 500 RPM for 5 seconds (Accel: 100 RPM/s).

-

Thinning Cycle: 3000 RPM for 30 seconds (Accel: 1000 RPM/s).

-

-

Soft Bake: Place immediately on a hot plate at 100°C for 2 minutes .

-

Why: Removes residual solvent and prevents thermally induced crystallization of the small molecule before crosslinking.

-

Protocol C: Photo-Alignment (LPUV)

Objective: Induce anisotropy via [2+2] cycloaddition.

-

Setup: Align the sample under the UV lamp equipped with a Glan-Taylor polarizer.

-

Wavelength Selection: Ensure the output is filtered to 280–320 nm .

-

Avoid: <250 nm (degrades the ester bond) and >365 nm (inefficient for cinnamates).

-

-

Exposure: Irradiate with a dose of 1.0 to 5.0 J/cm² .

-

Calculation: If intensity is 10 mW/cm², exposure time = 100 to 500 seconds.

-

Orientation: The incident light should be normal to the surface.

-

-

Post-Exposure Bake (PEB): Bake at 180°C for 10 minutes .

-

Why: Enhances the thermal stability of the crosslinked network and sublimes any unreacted monomer.

-

Characterization & Quality Control

To validate the film quality and alignment efficiency, the following metrics are standard.

| Technique | Parameter | Target Metric | Interpretation |

| UV-Vis Spectroscopy | Dichroic Ratio (DR) | DR > 0.4 | Measures alignment efficiency. |

| Ellipsometry | Thickness | 80 ± 5 nm | Uniformity across the wafer. |

| AFM | Roughness ( | < 1.0 nm | Smoothness required for LC alignment. |

| Polarized Microscopy | Texture | Dark State | Upon rotation between crossed polarizers, the film should show uniform extinction. |

Troubleshooting Guide

-

Problem: "Cloudy" film after spinning.

-

Cause: Phase separation or crystallization of the monomer.

-

Fix: Reduce concentration to 1 wt% or increase the soft bake temperature immediately.

-

-

Problem: Low Dichroic Ratio (poor alignment).

-

Cause: Insufficient UV dose or wrong wavelength.

-

Fix: Verify the UV filter passes 300-320nm. Cinnamates require this specific band for the

transition.

-

References

-

Chigrinov, V. G., et al. (2008).[2][3] Photoalignment of Liquid Crystalline Materials: Physics and Applications. Wiley.

-

Schadt, M., et al. (1996). "Surface-Induced Parallel Alignment of Liquid Crystals by Linearly Polymerized Photopolymers." Nature, 381, 212-215.

-

PubChem. (2025).[4] "Methyl (2E)-3-(4-formylphenyl)prop-2-enoate Compound Summary." (Structural analog reference for physicochemical properties).

-

He, R., et al. (2018). "Polyimide-free homogeneous photoalignment induced by polymerisable liquid crystal containing cinnamate moiety." Liquid Crystals, 45(10).

-

Thermo Scientific Chemicals. (2025). "trans-4-Methoxycinnamic acid Product Specifications."

Disclaimer: This protocol involves the use of UV radiation and organic solvents. Always perform these procedures in a fume hood and wear appropriate PPE (UV-blocking goggles, nitrile gloves).

Sources

Application Notes and Protocols for the Esterification of (2E)-3-(4-butoxyphenyl)prop-2-enoate Derivatives

Introduction: Strategic Approaches to Ester Synthesis

(2E)-3-(4-butoxyphenyl)prop-2-enoic acid and its ester derivatives are valuable scaffolds in medicinal chemistry and materials science. The synthesis of these esters, a critical step in the development of novel compounds, can be achieved through several established methodologies. The choice of esterification procedure is not arbitrary; it is a strategic decision dictated by the nature of the alcohol substrate, the acid sensitivity of the starting materials, and the desired scale of the reaction. This guide provides an in-depth analysis of three primary esterification techniques—Fischer-Speier, Steglich, and Mitsunobu—offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development and organic synthesis.

The selection of an appropriate esterification method hinges on a careful evaluation of the substrates and desired reaction conditions. For simple, non-hindered primary and secondary alcohols where the starting materials are robust, the classic Fischer-Speier esterification offers a cost-effective and scalable solution.[1][2] However, its reliance on strong acid and high temperatures makes it unsuitable for sensitive substrates.[3][4]

For substrates that are acid-labile or sterically demanding, such as tertiary alcohols or phenols, the Steglich esterification provides a mild and effective alternative.[5][6][7][8] This method utilizes a carbodiimide coupling agent to activate the carboxylic acid under neutral conditions, thus preserving the integrity of sensitive functional groups.[5][7]

When stereochemical inversion of a chiral secondary alcohol is desired, or when dealing with precious or complex alcohols, the Mitsunobu reaction stands out for its high selectivity and mild conditions.[9][10][11][12] This reaction proceeds via an SN2 mechanism, ensuring a predictable stereochemical outcome.[9][10]

This document will first present a comparative overview of these methods, followed by detailed, step-by-step protocols for the synthesis of (2E)-3-(4-butoxyphenyl)prop-2-enoate derivatives. Each protocol is designed to be a self-validating system, with explanations for key experimental choices and troubleshooting advice.

Comparative Overview of Esterification Methods

| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |

| Driving Principle | Acid-catalyzed nucleophilic acyl substitution; equilibrium-driven.[1][2] | Carbodiimide-mediated activation of the carboxylic acid.[5][7] | In situ activation of the alcohol to a good leaving group.[9][11] |

| Typical Substrates | Primary and secondary alcohols; robust carboxylic acids.[4] | Primary, secondary, tertiary alcohols, and phenols; acid-sensitive substrates.[5][6][8] | Primary and secondary alcohols, especially for stereochemical inversion.[9][10] |

| Reaction Conditions | Strong acid catalyst (e.g., H₂SO₄), high temperature (reflux).[13][14] | Mild, often room temperature; neutral pH.[5][7] | Mild, neutral conditions; often 0 °C to room temperature.[12] |

| Advantages | Inexpensive reagents, scalable, simple procedure.[2] | Mild conditions, broad substrate scope, good for acid-sensitive molecules.[5][7] | High stereoselectivity (inversion), mild conditions, good for complex molecules.[9][10] |

| Disadvantages | Harsh conditions (acid, heat), reversible reaction requiring water removal, not suitable for sensitive substrates.[3][4] | Stoichiometric amounts of coupling agent and byproducts that can be difficult to remove (e.g., DCU).[5] | Expensive reagents, stoichiometric byproducts (e.g., triphenylphosphine oxide), requires acidic nucleophile (pKa < 13).[9][10] |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of (2E)-3-(4-butoxyphenyl)prop-2-enoic acid with Ethanol

This protocol describes a classic and economical method for synthesizing ethyl this compound. The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing the water byproduct.[2]

Workflow for Fischer-Speier Esterification

Caption: Workflow for Fischer-Speier Esterification.

Materials:

-

(2E)-3-(4-butoxyphenyl)prop-2-enoic acid

-

Anhydrous Ethanol

-

Toluene

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add (2E)-3-(4-butoxyphenyl)prop-2-enoic acid (1.0 eq), ethanol (3.0 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reagents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-TsOH (0.05 eq) to the stirred mixture.

-

Heat the reaction mixture to reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap.[2] The denser water will separate to the bottom of the trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. This may take several hours.[3]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolution is observed.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.[15][16]

Troubleshooting:

-

Low Conversion: The reaction is in equilibrium. Ensure the glassware is dry and use a sufficient excess of alcohol or efficiently remove water with the Dean-Stark trap.[3][4] Longer reaction times may also be necessary.[3]

Protocol 2: Steglich Esterification of (2E)-3-(4-butoxyphenyl)prop-2-enoic acid with a Hindered Alcohol (e.g., tert-Butanol)

This protocol is ideal for acid-sensitive substrates or sterically hindered alcohols where Fischer-Speier conditions would lead to elimination or fail.[6] A "greener" solvent, acetonitrile, is used in place of traditional chlorinated solvents.[17]

Mechanism of Steglich Esterification

Caption: Mechanism of DMAP-catalyzed Steglich Esterification.

Materials:

-

(2E)-3-(4-butoxyphenyl)prop-2-enoic acid

-

tert-Butanol (or other alcohol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (anhydrous)

-

1 M HCl solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2E)-3-(4-butoxyphenyl)prop-2-enoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous acetonitrile.

-

Stir the solution at room temperature and add EDC (1.5 eq) portion-wise over 5 minutes.

-

Heat the reaction mixture to 40-45 °C and monitor the reaction by TLC. The reaction is often complete within 45-60 minutes.[17]

-